molecular formula C9H10ClNO2S B8353093 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene

1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene

Cat. No.: B8353093
M. Wt: 231.70 g/mol
InChI Key: MVOSLEMJXLXACB-UHFFFAOYSA-N
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Description

1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C₉H₁₀ClNO₂S. It is characterized by the presence of a chloropropyl group, a sulfanyl group, and a nitrobenzene moiety. This compound is a yellow solid and is known for its unique chemical structure, which includes chlorine, nitro, and sulfanyl functional groups .

Preparation Methods

The synthesis of 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene can be achieved through organic synthesis reactions. One common method involves the reaction of 4-nitroaniline with 3-chloropropylsulfanyl chloride. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to maximize yield and minimize by-products. Safety measures are crucial during industrial production due to the toxic and hazardous nature of the reactants and products involved .

Chemical Reactions Analysis

1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biochemical pathways involving sulfanyl and nitro groups. It may also be used in the development of biochemical assays.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene can be compared with other similar compounds, such as:

    1-[(3-Chloropropyl)sulfanyl]-4-aminobenzene: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.

    1-[(3-Chloropropyl)sulfanyl]-4-methylbenzene:

    1-[(3-Chloropropyl)sulfanyl]-4-hydroxybenzene:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

1-(3-chloropropylsulfanyl)-4-nitrobenzene

InChI

InChI=1S/C9H10ClNO2S/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2

InChI Key

MVOSLEMJXLXACB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Nitrothiophenol (80%, 25.0 g, 129 mmol) was added to a solution formed by adding sodium (5.55 g, 242 mmol) to methanol (500 mL) maintained at 0° C. After 0.5 h the reaction was warmed to ambient temperature and 1-bromo-3-chloropropane (50.7 g, 322 mmol) was added in one portion. The reaction mixture was stirred overnight and filtered. The filtrate was reduced to half volume and the solid which formed was collected by filtration. Recrystallization from methanol afforded 15.4 g (51%) of yellow solid, mp 50°-52° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
50.7 g
Type
reactant
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

To a cooled (10° C.), stirred suspension of KOtBu (8.9 g, 0.080 mol) in DMSO (40 mL) was added a solution of 4-fluoronitrobenzene (11.2 g, 0.080 mol) and 3-chloropropanethiol (8.8 g, 0.080 mol) in DMSO (40 mL) over 10 minutes. The mixture was stirred at room temperature for 3.5 hours, diluted with water (1000 ml), and extracted with ether. The extracts were washed with brine, dried (MgSO4), and concentrated. Purification by flash chromatography (10% EtOAc/hexane) gave 6.2 g (34%) of product as a yellow solid m.p. 45°-48° C.
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
34%

Synthesis routes and methods III

Procedure details

1 g of potassium hydroxide is dissolved in 40 ml of methanol and mixed with 2.3 g of 4-nitrothiophenol. The suspension is stirred for one hour at room temperature and mixed drop by drop with 1.48 ml of 1-bromo-3-chloropropane. After 4 hours of stirring at room temperature, another 0.15 ml of 1-bromo-3-chloropropane is added in drops. The mixture is stirred for 65 hours at room temperature, concentrated by evaporation in a vacuum and taken up in ethyl acetate. It is extracted with water and saturated common salt solution, dried on sodium sulfate and concentrated by evaporation. After purification by flash chromatography, 2.54 g of 1-(3-chloro-propylsulfanyl)-4-nitro-benzene is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
1.48 mL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Four

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